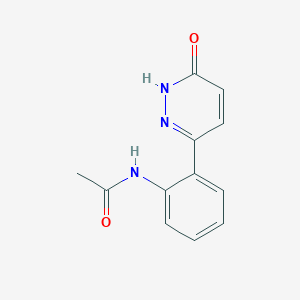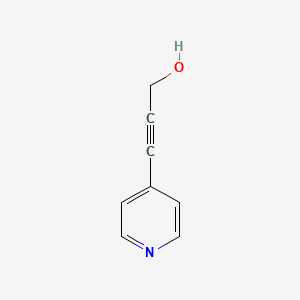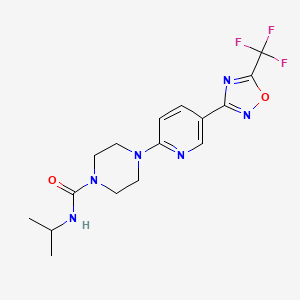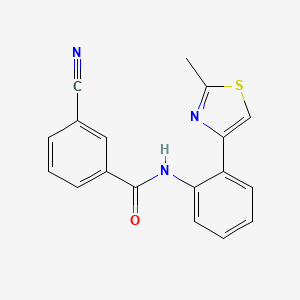
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-hydroxy-3-(2-oxoethyl)benzoate” is an organic compound with the molecular formula C10H10O4 . It is also known by its IUPAC name, "methyl 2-hydroxy-3-(2-oxoethyl)benzoate" .
Molecular Structure Analysis
The molecule has a complex structure with multiple functional groups. The InChI code for the molecule is1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3 . This indicates the presence of an ester group (COOCH3), a hydroxyl group (OH), and a carbonyl group (C=O) in the molecule . Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-3-(2-oxoethyl)benzoate” is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-hydroxy-3-(2-oxoethyl)benzoate, focusing on six unique fields:
Pharmaceutical Development
Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is studied for its potential in pharmaceutical applications due to its structural properties. It can serve as a precursor or intermediate in the synthesis of various therapeutic agents, particularly those targeting inflammatory and pain-related conditions. Its ester and hydroxyl groups make it a versatile building block in medicinal chemistry .
Agricultural Chemistry
In agricultural research, this compound is explored for its potential as a biopesticide. Similar compounds have shown effectiveness against a range of pests, and Methyl 2-hydroxy-3-(2-oxoethyl)benzoate could offer an environmentally friendly alternative to synthetic pesticides. Its natural origin and biodegradability make it a promising candidate for sustainable pest management .
Material Science
Researchers investigate the use of Methyl 2-hydroxy-3-(2-oxoethyl)benzoate in the development of new materials. Its chemical structure allows it to be incorporated into polymers and resins, enhancing properties such as flexibility, durability, and resistance to environmental degradation. This makes it valuable in creating advanced materials for various industrial applications .
Analytical Chemistry
In analytical chemistry, Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is used as a standard or reference compound in chromatographic and spectroscopic analyses. Its well-defined chemical properties help in the calibration of instruments and the validation of analytical methods, ensuring accuracy and reliability in quantitative measurements .
Environmental Science
This compound is also studied for its role in environmental science, particularly in the context of pollutant degradation. Its ability to undergo photochemical reactions makes it useful in the study of environmental pollutants and their breakdown products. This research can inform strategies for mitigating pollution and improving environmental health .
Biochemical Research
In biochemical research, Methyl 2-hydroxy-3-(2-oxoethyl)benzoate is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This can lead to a better understanding of metabolic diseases and the development of targeted therapies .
Safety and Hazards
The compound is classified under GHS07 for safety. It carries a warning signal word. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305+P351+P338, advising to wear protective gloves/eye protection/face protection, and to rinse cautiously with water in case of eye contact .
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-(2-oxoethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-6-11)9(8)12/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBOYPJJPTYSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)






![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)

amine 2hcl](/img/structure/B2817460.png)